Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Scientific Research Applications
Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antiviral, anticancer, and anti-inflammatory agents.
Biological Research: The compound is studied for its neuroprotective and anti-neuroinflammatory properties.
Materials Science:
Mechanism of Action
Target of Action
Related compounds have shown interaction with active residues of atf4 and nf-kb proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Mode of Action
It’s suggested that related compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound appears to influence several biochemical pathways. It may inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These molecules are key players in inflammatory responses. Additionally, it may reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These markers are associated with cellular stress responses and programmed cell death, respectively.
Result of Action
The molecular results of related compounds suggest promising neuroprotective and anti-inflammatory properties . They show significant anti-neuroinflammatory properties and promising neuroprotective activity . .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate may interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Based on the known properties of similar pyrimidine derivatives, it is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate typically involves the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles, such as cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium cyanide or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Cyanopyrimidine derivatives.
Comparison with Similar Compounds
Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2,4-Position Modified Pyrimidine Derivatives: These compounds have been studied for their anticancer and anti-inflammatory activities and provide a basis for comparison in terms of biological activity and chemical reactivity.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and materials science. Its unique chemical structure allows it to undergo various reactions, making it a valuable building block for the synthesis of novel compounds with diverse applications.
Properties
IUPAC Name |
ethyl 4-hydrazinyl-2-methylsulfanylpyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c1-3-14-7(13)5-4-10-8(15-2)11-6(5)12-9/h4H,3,9H2,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWQLCFGVOWZGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NN)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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